4-methoxy-N1,N1-dimethylbenzene-1,3-diamine
Overview
Description
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2O. It is also known by other names such as 2-amino-4-dimethylamino-anisol and 4-methoxy-N1,N1-dimethyl-benzene-1,3-diamine . This compound is characterized by the presence of a methoxy group (-OCH3) and two dimethylamino groups (-N(CH3)2) attached to a benzene ring.
Preparation Methods
The synthesis of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine typically involves the reaction of 4-methoxy-m-phenylenediamine with dimethyl sulfate or methyl iodide under basic conditions . The reaction proceeds via nucleophilic substitution, where the dimethylamino groups are introduced to the aromatic ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups (if present) to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-methoxy-N1,N1-dimethylbenzene-1,3-diamine can be compared with other similar compounds such as:
2,4-Diaminoanisole: This compound has a similar structure but lacks the dimethylamino groups.
4,4′-Diaminodiphenylmethane: This compound has two amino groups attached to a diphenylmethane structure.
2,6-Diaminotoluene: This compound has two amino groups attached to a toluene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and dimethylamino groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-methoxy-1-N,1-N-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(2)7-4-5-9(12-3)8(10)6-7/h4-6H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJMQUBTZAZILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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